METHYL 5-{[4,4-DIOXIDO-3-(1-PIPERIDINYLCARBONYL)-1H-4,1,2-BENZOTHIADIAZIN-1-YL]METHYL}-2-FUROATE
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Overview
Description
METHYL 5-{[4,4-DIOXIDO-3-(1-PIPERIDINYLCARBONYL)-1H-4,1,2-BENZOTHIADIAZIN-1-YL]METHYL}-2-FUROATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiadiazine ring system, which is known for its diverse biological activities.
Preparation Methods
The synthesis of METHYL 5-{[4,4-DIOXIDO-3-(1-PIPERIDINYLCARBONYL)-1H-4,1,2-BENZOTHIADIAZIN-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactions. One common method includes the reaction of a benzothiadiazine derivative with a piperidine carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to scale up the synthesis process efficiently.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzothiadiazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 5-{[4,4-DIOXIDO-3-(1-PIPERIDINYLCARBONYL)-1H-4,1,2-BENZOTHIADIAZIN-1-YL]METHYL}-2-FUROATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 5-{[4,4-DIOXIDO-3-(1-PIPERIDINYLCARBONYL)-1H-4,1,2-BENZOTHIADIAZIN-1-YL]METHYL}-2-FUROATE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
METHYL 5-{[4,4-DIOXIDO-3-(1-PIPERIDINYLCARBONYL)-1H-4,1,2-BENZOTHIADIAZIN-1-YL]METHYL}-2-FUROATE can be compared with other benzothiadiazine derivatives, such as:
Chlorothiazide: A diuretic used in the treatment of hypertension.
Hydrochlorothiazide: Another diuretic with similar applications.
Bendroflumethiazide: Used for its antihypertensive properties. The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications compared to other similar compounds.
Properties
IUPAC Name |
methyl 5-[[4,4-dioxo-3-(piperidine-1-carbonyl)-4λ6,1,2-benzothiadiazin-1-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-28-20(25)16-10-9-14(29-16)13-23-15-7-3-4-8-17(15)30(26,27)18(21-23)19(24)22-11-5-2-6-12-22/h3-4,7-10H,2,5-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEWLYWVOPPQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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